

In vivo efficacy comparison of Gpr183-IN-2 and other inhibitors

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Compound of Interest

Compound Name: *Gpr183-IN-2*

Cat. No.: *B15606613*

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GPR183 Inhibitors: An In Vivo Efficacy Comparison

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of **Gpr183-IN-2** and other notable GPR183 inhibitors. The data presented is based on available preclinical studies and aims to facilitate informed decisions in the selection of compounds for further investigation.

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases. Its role in guiding immune cell migration makes it a key player in the pathophysiology of conditions such as inflammatory bowel disease (IBD), rheumatoid arthritis, and even severe viral infections. This has led to the development of several small molecule inhibitors targeting GPR183. This guide focuses on a comparative analysis of the in vivo efficacy of **Gpr183-IN-2** and other prominent inhibitors, including a newly developed benzothiazole derivative (compound 33), NIBR189, and GPR183 antagonist-2 (compound 32).

At a Glance: In Vivo Efficacy of GPR183 Inhibitors

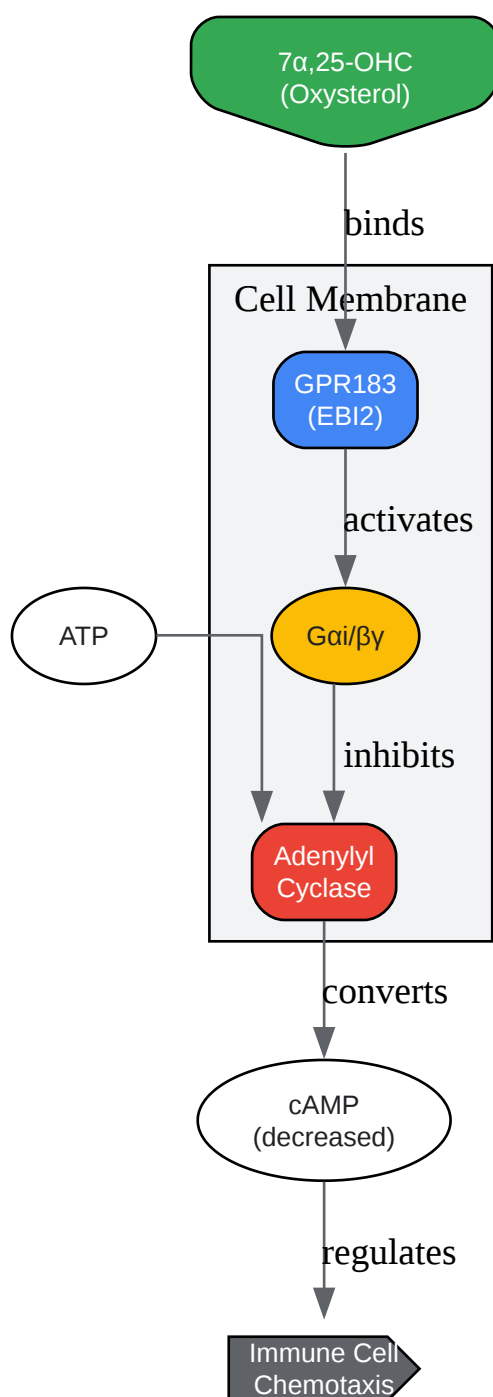
The following table summarizes the available in vivo efficacy data for various GPR183 inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from separate preclinical investigations.

Compound Name	Alternative Name	In Vivo Model	Dosing Regimen	Key Efficacy Findings	Reference
Gpr183-IN-2	compound 23	No publicly available in vivo data	N/A	Potent GPR183 inhibitor with an IC50 of 39.45 nM in a Ca2+ mobilization assay. Its potential for in vivo studies in cancer, autoimmune diseases, pain, and osteoporosis has been suggested.	[1] [2]
GPR183 antagonist-2	compound 32	Collagen-Induced Arthritis (CIA) in mice	Not specified	Significantly reduces paw and joint swelling. Decreases gene expression of pro-inflammatory cytokines (MCP-1, MMPs, and VEGF).	[3] [4] [5] [6]
N/A	compound 33	Dextran Sulfate	10 mg/kg, oral, once	Significantly attenuated	

		Sodium (DSS)-Induced Colitis in mice	daily for 7 days	body weight loss, reduced Disease Activity Index (DAI) scores, and prevented colon shortening. Markedly improved histological scores of the colon.
NIBR189	N/A	Influenza A Virus (IAV) and SARS-CoV-2 infection in mice	7.6 mg/kg, oral, twice daily	Reduced macrophage infiltration and inflammatory cytokine production in the lungs of infected mice.

GPR183 Signaling Pathway

GPR183 is activated by oxysterols, primarily 7 α ,25-dihydroxycholesterol (7 α ,25-OHC). Upon activation, it couples to G α i proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the chemotaxis of various immune cells, including B cells, T cells, and dendritic cells, to sites of inflammation.



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GPR183 signaling cascade upon oxysterol binding.

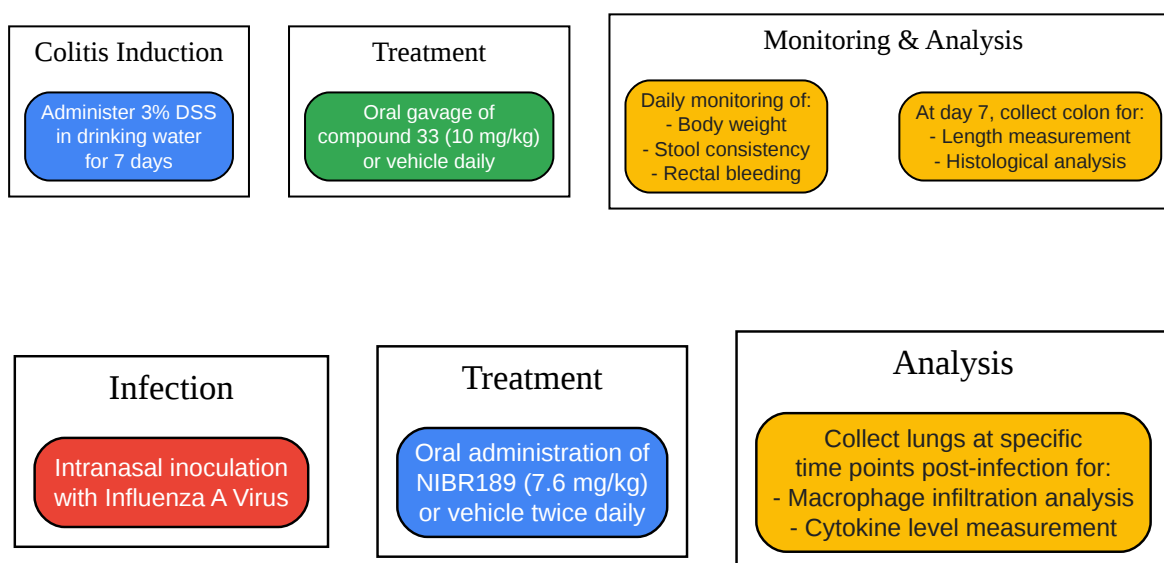
Experimental Protocols and Workflows

To ensure the reproducibility and accurate interpretation of the presented efficacy data, this section outlines the detailed methodologies for the key in vivo experiments cited in this guide.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model (for compound 33)

This model is a well-established method for inducing experimental colitis that mimics aspects of human inflammatory bowel disease.

Experimental Workflow:



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